molecular formula C21H19NO4 B2714308 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide CAS No. 1021023-89-1

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

Cat. No. B2714308
CAS RN: 1021023-89-1
M. Wt: 349.386
InChI Key: QAYOMSFTJCZCJP-UHFFFAOYSA-N
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Description

The compound is a pyran derivative, which is a class of organic compounds characterized by a six-membered ring structure composed of four carbon atoms and one oxygen atom . The “benzyloxy” and “phenethyl” groups suggest the presence of benzene rings, which are common in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of appropriate precursors . For instance, benzyloxy groups can be introduced through reactions with benzyl chlorides .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For example, benzylic positions are often reactive towards both electrophilic and nucleophilic attacks .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on similar compounds .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in the area of organic synthesis has explored the functionalization reactions of related chemical structures, demonstrating the interest in developing novel synthetic routes and understanding the chemical properties of pyran derivatives. For example, studies on the synthesis of pyrazole and thiophene derivatives via Suzuki cross-coupling reactions, and the investigation of their electronic and nonlinear optical properties through density functional theory (DFT) calculations, show the versatility of these compounds in organic chemistry and potential applications in material science (Ahmad et al., 2021).

Medicinal Chemistry and Drug Design

Several studies have focused on the design, synthesis, and biological evaluation of pyrazole, thiadiazole, and coumarin derivatives, highlighting the potential of these compounds in medicinal chemistry. These compounds have been evaluated for various biological activities, including antibacterial, anti-inflammatory, and antiviral effects. For instance, novel analogs demonstrating promising antibacterial activity, indicating the potential of these derivatives for therapeutic applications (Palkar et al., 2017).

Material Science and Supramolecular Chemistry

Research on the synthesis and properties of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids illustrates the interest in pyran derivatives for developing new materials with specific mechanical and thermal properties. These studies contribute to the field of polymer science, offering insights into the design of high-performance polymers with potential applications in various industries (Hsiao & Chang, 1996).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical, it would interact with biological systems in a specific manner to exert its effects .

Safety and Hazards

As with any chemical compound, handling “5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

4-oxo-N-(2-phenylethyl)-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-18-13-19(21(24)22-12-11-16-7-3-1-4-8-16)26-15-20(18)25-14-17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYOMSFTJCZCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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